Furostan, beta-D-glucopyranoside deriv
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Overview
Description
Furostan, beta-D-glucopyranoside deriv is an oligofurostanoside that can be found in Asparagus cochinchinensis . It belongs to the class of steroidal saponins, which are known for their diverse biological activities. This compound has a molecular weight of 885.04 and a molecular formula of C45H72O17 .
Preparation Methods
The preparation of Furostan, beta-D-glucopyranoside deriv typically involves extraction from natural sources such as Asparagus cochinchinensis . The extraction process includes several steps:
Plant Material Collection: Fresh or dried Asparagus cochinchinensis is collected.
Extraction: The plant material is subjected to solvent extraction using solvents like methanol or ethanol.
Purification: The crude extract is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Isolation: The purified compound is isolated and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Chemical Reactions Analysis
Furostan, beta-D-glucopyranoside deriv undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, where reagents like acyl chlorides or alkyl halides are used to introduce new functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Furostan, beta-D-glucopyranoside deriv has several scientific research applications:
Chemistry: It is used as a reference compound in the study of steroidal saponins and their chemical properties.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Furostan, beta-D-glucopyranoside deriv involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways related to inflammation and cell proliferation. For example, it can inhibit the activity of certain enzymes involved in the inflammatory response, leading to reduced inflammation .
Comparison with Similar Compounds
Furostan, beta-D-glucopyranoside deriv can be compared with other similar steroidal saponins, such as:
Aspacochioside C: Found in Asparagus cochinchinensis, it exhibits moderate cytotoxicity against certain cancer cell lines.
Pseudoprotoneodioscin: Another saponin from Asparagus cochinchinensis, known for its biological activities.
This compound is unique due to its specific structure and the presence of beta-D-glucopyranoside moiety, which contributes to its distinct biological activities .
Properties
Molecular Formula |
C45H72O17 |
---|---|
Molecular Weight |
885.0 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,8S,9S,12S,13R,16S)-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C45H72O17/c1-19(18-56-41-37(53)35(51)33(49)29(16-46)60-41)6-9-27-20(2)31-28(59-27)15-26-24-8-7-22-14-23(10-12-44(22,4)25(24)11-13-45(26,31)5)58-43-39(55)36(52)40(30(17-47)61-43)62-42-38(54)34(50)32(48)21(3)57-42/h7,19,21,23-26,28-43,46-55H,6,8-18H2,1-5H3/t19-,21+,23+,24-,25+,26+,28+,29-,30-,31+,32+,33-,34-,35+,36-,37-,38-,39-,40-,41-,42+,43-,44+,45+/m1/s1 |
InChI Key |
IKWOPELBOIFGSX-YSKFQSCVSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@@]4([C@H]5CC[C@]6([C@H]([C@@H]5CC=C4C3)C[C@H]7[C@@H]6C(=C(O7)CC[C@@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C5CCC6(C(C5CC=C4C3)CC7C6C(=C(O7)CCC(C)COC8C(C(C(C(O8)CO)O)O)O)C)C)C)CO)O)O)O |
Origin of Product |
United States |
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